molecular formula C6H6N2O B13910345 2-prop-2-ynyl-1H-pyrazol-5-one

2-prop-2-ynyl-1H-pyrazol-5-one

Cat. No.: B13910345
M. Wt: 122.12 g/mol
InChI Key: PIHRZZOYEMZEOD-UHFFFAOYSA-N
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Description

2-prop-2-ynyl-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse chemical and biological properties

Preparation Methods

The synthesis of 2-prop-2-ynyl-1H-pyrazol-5-one can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach for synthesizing pyrazole derivatives.

Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Scientific Research Applications

2-prop-2-ynyl-1H-pyrazol-5-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound can also be used in the development of new drugs and therapeutic agents.

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and coordination compounds . Its unique reactivity and stability make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-prop-2-ynyl-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

The molecular targets of this compound may include enzymes involved in metabolic processes, receptors in the central nervous system, and proteins related to inflammation and immune response . The specific pathways affected by this compound depend on its chemical structure and the presence of functional groups.

Comparison with Similar Compounds

2-prop-2-ynyl-1H-pyrazol-5-one can be compared with other similar compounds, such as 1,3-diazole and 1,2,3-triazole derivatives . These compounds share a similar heterocyclic ring structure but differ in the number and position of nitrogen atoms and the presence of additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties. For example, while 1,3-diazole derivatives are known for their broad range of biological activities, this compound may exhibit unique pharmacological effects due to the presence of the prop-2-ynyl group .

Similar compounds include:

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2-prop-2-ynyl-1H-pyrazol-5-one

InChI

InChI=1S/C6H6N2O/c1-2-4-8-5-3-6(9)7-8/h1,3,5H,4H2,(H,7,9)

InChI Key

PIHRZZOYEMZEOD-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC(=O)N1

Origin of Product

United States

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